4-(2-phenylethoxy)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
4-(2-phenylethoxy)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-phenylethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is 325.16779360 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Polymer Research
Synthesis and Properties of Ortho-Linked Polyamides : A study by Hsiao et al. (2000) explored the synthesis of polyamides with flexible main-chain ether linkages derived from aromatic nucleophilic substitution reactions. These polyamides exhibited high thermal stability and solubility in polar solvents, underscoring their potential in creating transparent, flexible films for various applications (Hsiao, Yang, & Chen, 2000).
Cancer Research
Targeting Cancer Stem Cells : Bhat et al. (2016) synthesized novel derivatives targeting cancer stem cells, demonstrating the compound's utility in inhibiting tumor growth in vitro and in vivo models. This study highlights the potential therapeutic applications of such compounds in targeting cancerous cells (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Antimicrobial and Anti-Tubercular Research
Ultrasound-Assisted Synthesis for Anti-Tubercular Scaffold : Nimbalkar et al. (2018) discussed the synthesis of derivatives with promising in vitro anti-tubercular activity. This study indicates the potential of these compounds in contributing to anti-tubercular drug discovery, emphasizing their non-toxic nature and compatibility with human cell lines (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Material Science and Engineering
Chain-Growth Polycondensation for Aramides : Yokozawa et al. (2002) demonstrated the synthesis of well-defined aromatic polyamides and block copolymers, suggesting their utility in creating materials with controlled molecular weight and low polydispersity. This study presents an innovative approach to polymer synthesis, paving the way for advanced materials development (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(2-phenylethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(21-15-19-7-4-13-23-19)17-8-10-18(11-9-17)24-14-12-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQSKGZMMRKEHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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